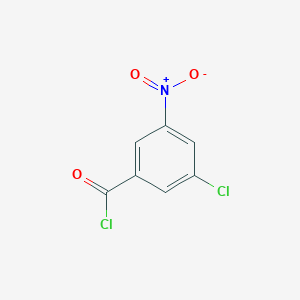

3-Chloro-5-nitrobenzoyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-4(7(9)11)2-6(3-5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHISLJCLOFRSHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613252 | |

| Record name | 3-Chloro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89629-90-3 | |

| Record name | 3-Chloro-5-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Chloro-5-nitrobenzoyl chloride chemical structure and IUPAC name

Topic: 3-Chloro-5-nitrobenzoyl chloride chemical structure and IUPAC name Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals[1]

Strategic Reagent for Pharmacophore Diversification [1]

Executive Summary

This compound (CAS: 89629-90-3) is a high-value electrophilic intermediate used extensively in the synthesis of small molecule therapeutics and agrochemicals.[1] As an activated acid chloride derivative of benzoic acid, it serves as a critical "warhead" for introducing the 3-chloro-5-nitrobenzoyl moiety—a scaffold prized for its ability to modulate lipophilicity and electronic distribution in drug candidates.[1] This guide outlines the compound's chemical identity, industrial synthesis protocols, mechanistic reactivity, and applications in fragment-based drug discovery (FBDD).[1]

Chemical Identity & Structural Analysis[1][2]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 89629-90-3 |

| Molecular Formula | |

| Molecular Weight | 220.01 g/mol |

| Appearance | Yellow liquid or low-melting solid (dependent on purity) |

| Boiling Point | ~145°C at 12 mmHg (Predicted) |

| Solubility | Soluble in DCM, THF, Toluene; reacts with water/alcohols |

Structural Insight:

The molecule features a benzene ring substituted at the 1, 3, and 5 positions. The nitro group (

-

Electronic Effect: The combined electron-withdrawing nature of the meta-substituents significantly increases the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.[1] This makes the compound highly reactive toward nucleophiles but also susceptible to rapid hydrolysis.

-

Steric Profile: The 3,5-substitution pattern leaves the ortho-positions (2,[1]6) open, minimizing steric hindrance during nucleophilic attack at the carbonyl center, facilitating high-yield amidation and esterification.[1]

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis of this compound typically proceeds via the chlorination of 3-chloro-5-nitrobenzoic acid.[1] The use of thionyl chloride (

Optimized Protocol: Thionyl Chloride Method

Reagents:

-

Substrate: 3-Chloro-5-nitrobenzoic acid (1.0 eq)[1]

-

Reagent: Thionyl chloride (1.5 – 2.0 eq)[1]

-

Catalyst: N,N-Dimethylformamide (DMF) (0.01 – 0.05 eq)[1]

-

Solvent: Toluene (optional, for thermal control) or Neat

Step-by-Step Methodology:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (calcium chloride or nitrogen inlet) to exclude atmospheric moisture.[1] Connect the outlet to a caustic scrubber (NaOH solution) to neutralize acidic off-gases.[1]

-

Addition: Charge the flask with 3-chloro-5-nitrobenzoic acid. Add thionyl chloride slowly.[1]

-

Catalysis: Add catalytic DMF. Note: DMF reacts with

to form the Vilsmeier-Haack reagent, which is the active chlorinating species, significantly accelerating the reaction.[1] -

Reaction: Heat the mixture to reflux (approx. 75-80°C). Maintain reflux until gas evolution (

, -

Workup: Cool the mixture to room temperature. Remove excess thionyl chloride via vacuum distillation (rotary evaporator with a trap).

-

Purification: The crude residue is often pure enough for subsequent steps.[1] For high-purity applications, vacuum distillation or recrystallization from dry hexane/ligroin (if solid) is recommended.[1]

Synthesis Workflow Diagram

Caption: Operational workflow for the conversion of the carboxylic acid precursor to the acid chloride using thionyl chloride.

Reactivity Profile & Mechanism[1][4]

The core utility of this compound lies in its ability to act as a potent electrophile in Nucleophilic Acyl Substitution .[1]

Mechanism: Addition-Elimination

When reacted with a nucleophile (e.g., a primary amine

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon. The electron-withdrawing nitro and chloro groups on the ring stabilize the transition state by withdrawing electron density, making the carbonyl carbon more positive (electrophilic).

-

Tetrahedral Intermediate: A short-lived alkoxide intermediate forms.[1]

-

Elimination: The carbonyl double bond reforms, expelling the chloride ion (

) as a good leaving group.[1][2] -

Deprotonation: A base (e.g., Triethylamine, DIPEA) removes the proton from the nitrogen to yield the final amide.

Mechanistic Pathway Diagram

Caption: General mechanism of nucleophilic acyl substitution for this compound.

Applications in Drug Discovery[1][4][6]

In medicinal chemistry, this compound is not merely a linker but a strategic scaffold modifier.

Fragment-Based Drug Design (FBDD)

-

Lipophilicity Modulation: The chlorine atom (

) increases the lipophilicity ( -

Electronic Tuning: The nitro group (

) is a strong electron withdrawer, which can influence the pKa of neighboring functional groups and alter the binding affinity of the drug to its target protein (e.g., via

Synthesis of Bioactive Benzamides

The 3-chloro-5-nitrobenzoyl moiety is frequently incorporated into kinase inhibitors and antimicrobial agents .[1] The resulting benzamides often exhibit:

-

Antitumor Activity: Derivatives have been explored as inhibitors of specific kinases where the electron-deficient ring participates in key interactions within the ATP-binding pocket.[1]

-

Antimicrobial Action: Nitro-substituted benzamides are known to act as prodrugs in certain bacteria, where the nitro group is reduced to a toxic intermediate.[1]

Example Reaction:

Handling & Safety Protocol

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.

-

Lachrymator: Irritating to eyes and respiratory system.[1]

Storage & Stability:

-

Moisture Sensitive: Hydrolyzes rapidly in moist air to release corrosive HCl gas and revert to the benzoic acid.[1]

-

Storage Conditions: Store under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container at 2–8°C.

-

Incompatibility: Violent reaction with water, alcohols, strong bases, and oxidizers.

Emergency Procedures:

-

Skin Contact: Wash immediately with polyethylene glycol 400, then plenty of water.

-

Eye Contact: Rinse thoroughly with water for at least 15 minutes and seek immediate medical attention.[1]

References

-

PubChem. (n.d.).[1] 3-Chloro-5-nitrobenzoic acid (Source for CAS and Acid Properties). National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1947).[1] p-Nitrobenzoyl Chloride (General procedure adapted for nitrobenzoyl chlorides). Organic Syntheses, Coll. Vol. 1, p.394. Retrieved from [Link][1]

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids.[2] Retrieved from [Link]

Sources

Technical Whitepaper: 3-Chloro-5-nitrobenzoyl Chloride as a Strategic Synthon

Executive Summary

3-Chloro-5-nitrobenzoyl chloride (CAS: 89629-90-3) represents a critical "meta-meta" substituted aromatic scaffold in medicinal chemistry. Unlike para- or ortho-substituted analogs, this compound offers a unique geometry for fragment-based drug discovery (FBDD). Its trifunctional nature—comprising an electrophilic acid chloride, a reducible nitro group, and a halogen capable of metal-catalyzed cross-coupling—makes it a versatile hub for generating high-complexity libraries. This guide details the physicochemical profile, synthesis, and reaction pathways of this compound, providing a self-validating protocol for its generation and utilization.[1]

Physicochemical Profile

The following specifications define the identity and physical behavior of this compound. Researchers should verify these parameters upon receipt or synthesis of the material.

| Property | Specification | Notes |

| IUPAC Name | This compound | |

| CAS Number | 89629-90-3 | Primary identifier [1, 2] |

| Molecular Formula | C₇H₃Cl₂NO₃ | |

| Molecular Weight | 220.01 g/mol | Calculated based on IUPAC atomic weights |

| Physical State | Low-melting solid / Semi-solid | Tendency to supercool; moisture sensitive |

| Melting Point | ~40–60 °C (Predicted) | Precise experimental MP varies by purity; analogs melt in this range |

| Solubility | Soluble in DCM, THF, Toluene | Reacts violently with water and alcohols |

| Precursor | 3-Chloro-5-nitrobenzoic acid | CAS: 34662-36-7 |

Synthetic Utility & Mechanism[1]

The utility of this compound lies in its ability to serve as a "linchpin" in convergent synthesis. The acid chloride moiety is the most reactive site, allowing for immediate derivatization, while the nitro and chloro groups remain dormant for subsequent activation.

Reaction Pathways Diagram[7][8]

The following diagram illustrates the primary divergent pathways available from this core scaffold.

Caption: Divergent synthesis pathways. The acid chloride allows immediate scaffold construction (Green), followed by late-stage functionalization via nitro reduction or cross-coupling (Blue).

Experimental Protocols

Synthesis from 3-Chloro-5-nitrobenzoic Acid[1][5][6]

Objective: Convert the stable acid precursor (CAS 34662-36-7) to the reactive acid chloride.

Safety Warning: Thionyl chloride (

Reagents:

-

Thionyl chloride (5.0 eq, excess serves as solvent)

-

DMF (Catalytic, 2-3 drops)

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).

-

Addition: Charge the flask with 3-Chloro-5-nitrobenzoic acid. Add Thionyl chloride carefully. Add catalytic DMF.[4] Note: DMF acts as a Vilsmeier-Haack type catalyst, forming a reactive chloroiminium intermediate that accelerates the reaction.

-

Reflux: Heat the mixture to reflux (76 °C) for 2–3 hours. The suspension should become a clear solution as the acid is consumed.

-

Monitoring: Monitor gas evolution. Reaction is complete when HCl evolution ceases.

-

Isolation: Remove the reflux condenser and replace with a short-path distillation head. Distill off excess thionyl chloride under reduced pressure (rotary evaporator with a base trap is also acceptable).

-

Purification: The residue is typically pure enough for downstream acylation.[4] For high purity, vacuum distill the product (requires high vacuum due to high BP) or recrystallize from dry hexane/toluene if solid.

Standard Amide Coupling (Schotten-Baumann Conditions)

Objective: Functionalize the acid chloride with a primary amine.

Protocol:

-

Preparation: Dissolve the amine (1.1 eq) and Triethylamine (1.5 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

-

Addition: Dissolve this compound (1.0 eq) in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes. Causality: Slow addition prevents exotherms and minimizes di-acylation side products.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

-

Drying: Dry over

, filter, and concentrate.

Applications in Drug Discovery[7]

Scaffold Diversity

The 3,5-disubstitution pattern is less common than 1,4- (para) patterns, providing vectors that explore different chemical space within a binding pocket.

-

Nitro Group: Serves as a masked aniline. Post-coupling reduction yields an aniline at the meta position relative to the amide, enabling the synthesis of benzimidazoles or quinazolinones.

-

Chloro Group: While less reactive than bromo- or iodo- analogs, the electron-withdrawing nature of the nitro group at the 5-position activates the 3-chloro position for Nucleophilic Aromatic Substitution (

) under forcing conditions, or standard Buchwald-Hartwig aminations [3].

Case Study Relevance

This scaffold is structurally analogous to intermediates used in the synthesis of inhibitors for kinases (e.g., p38 MAP kinase) where the "meta-tail" directs solubility and metabolic stability properties.

Safety & Handling

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B).

-

Moisture Sensitivity: Hydrolyzes rapidly to release HCl gas. Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

-

Incompatibility: Violent reaction with bases, alcohols, and oxidizers.

References

-

BenchChem. (2025).[1][5] Synthesis of this compound. Retrieved from

-

Chemical Book/Supplier Databases. (2025). CAS 89629-90-3 Entry.[6][7][8] Retrieved from

-

Organic Syntheses. General Procedures for Acid Chloride Formation. Org. Synth. Coll. Vol. 1, p. 394. Retrieved from

-

PubChem. 3-Chloro-5-nitrobenzoic acid (Precursor Data). CID 221484.[3] Retrieved from

-

ChemGuide. Mechanism of Acyl Chloride Reactions. Retrieved from

Sources

- 1. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 2. CAS 34662-36-7|3-Chloro-5-Nitro-Benzoic Acid [rlavie.com]

- 3. 3-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 221484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-Chloro-5-nitrobenzoic acid | CAS#:34662-36-7 | Chemsrc [chemsrc.com]

- 7. 41994-44-9|5-Chloro-2-nitro-benzoylchloride|BLD Pharm [bldpharm.com]

- 8. 50826-02-3|3-Chloro-5-nitrobenzamide|BLDpharm [bldpharm.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-nitrobenzoyl Chloride

A Senior Application Scientist's Field-Proven Approach for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical and agrochemical development, the strategic assembly of molecular scaffolds is paramount. 3-Chloro-5-nitrobenzoic acid serves as a versatile and highly valuable building block, largely due to the orthogonal reactivity conferred by its carboxylic acid, chloro, and nitro functionalities.[1] The electron-withdrawing nature of the chloro and nitro groups enhances the reactivity of the carboxylic acid, making it a prime candidate for derivatization.[1]

However, to unlock its full potential as a synthetic intermediate, particularly for forming amide and ester linkages crucial in many biologically active molecules, it must first be converted into a more reactive form. The transformation into its corresponding acyl chloride, 3-chloro-5-nitrobenzoyl chloride, is the pivotal step in this process. This conversion creates a highly reactive electrophile, primed for nucleophilic acyl substitution with a broad spectrum of nucleophiles like amines and alcohols.[1]

This guide provides a comprehensive, field-tested protocol for the synthesis of this compound from 3-chloro-5-nitrobenzoic acid. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and underscore the critical safety and handling procedures essential for a successful and safe execution.

Mechanistic Rationale: The Role of Thionyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation strategy in organic synthesis. While several reagents can effect this transformation, such as phosphorus pentachloride (PCl₅) and oxalyl chloride, thionyl chloride (SOCl₂) is frequently the reagent of choice for both laboratory and industrial applications.[2][3][4] The primary advantage of using thionyl chloride lies in the nature of its byproducts; the reaction yields gaseous sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture, simplifying purification.[3]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. Following a rearrangement and the loss of a chloride ion, an intermediate is formed which subsequently collapses, eliminating SO₂ and HCl gas, to yield the final acyl chloride.

The reaction can be sluggish, but its rate is significantly enhanced by the addition of a catalytic amount of N,N-dimethylformamide (DMF).[5] DMF reacts with thionyl chloride to form the Vilsmeier reagent, an electrophilic iminium species, which is a more potent acyl activating agent than thionyl chloride itself, thereby accelerating the conversion.[4]

Comprehensive Experimental Protocol

This protocol is based on established procedures for acyl chloride formation and is optimized for safety and yield.[1]

Physicochemical Data of Key Reagents

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3-Chloro-5-nitrobenzoic acid | C₇H₄ClNO₄ | 201.56 | Pale brown solid | 140-148 | - |

| Thionyl chloride | SOCl₂ | 118.97 | Colorless to yellow fuming liquid | -105 | 79 |

Materials and Equipment

-

3-Chloro-5-nitrobenzoic acid (≥98% purity)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask (appropriate size for the scale)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Gas trap (containing a solution of sodium hydroxide to neutralize HCl and SO₂)

-

Distillation apparatus for vacuum distillation

-

Standard laboratory glassware

Step-by-Step Synthesis Workflow

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar, add 3-chloro-5-nitrobenzoic acid (1.0 eq).

-

Place the flask in a well-ventilated fume hood.

-

Carefully add an excess of thionyl chloride (SOCl₂), typically 2-5 equivalents, to the flask. This ensures the complete conversion of the carboxylic acid and serves as the solvent.

-

Add a few drops of anhydrous N,N-dimethylformamide (DMF) to catalyze the reaction.[1]

-

Equip the flask with a reflux condenser. Connect the top of the condenser to a gas trap to neutralize the corrosive and toxic HCl and SO₂ gases produced during the reaction.[1]

-

-

Reaction Execution:

-

Begin stirring the mixture at room temperature.

-

Gently heat the reaction mixture to reflux using a heating mantle or oil bath. Vigorous gas evolution (HCl and SO₂) will be observed.[2]

-

Maintain the reflux for 2-4 hours. The reaction is typically considered complete when the evolution of gas ceases.[5]

-

-

Removal of Excess Reagent:

-

Product Purification:

-

The remaining crude liquid is the desired this compound. For many applications, this crude product can be used directly in the next step.[5]

-

For higher purity, the crude acyl chloride should be purified by vacuum distillation.[1] The reduced pressure is necessary to lower the boiling point and prevent thermal decomposition.

-

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Critical Safety Considerations: Handling Thionyl Chloride

Trustworthiness in experimental science begins with safety. Thionyl chloride is a hazardous and highly reactive substance that demands stringent safety protocols.

-

Corrosivity and Toxicity: Thionyl chloride is toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[6][7] All manipulations must be performed in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, tightly fitting safety goggles, a face shield, and a flame-retardant lab coat.[7][8]

-

Reaction with Water: Thionyl chloride reacts violently with water, releasing toxic gases (HCl and SO₂).[6][7] Ensure all glassware is scrupulously dried before use and the reaction is conducted under anhydrous conditions. Never allow water to come into contact with the storage container or reaction vessel.[7][9]

-

Gas Trapping: The HCl and SO₂ byproducts are corrosive and toxic. A gas trap, typically a bubbler filled with a dilute sodium hydroxide solution, must be used to neutralize these off-gases before they are released into the fume hood exhaust.

-

Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (such as sand or diatomaceous earth) to contain the spill. Do not use water.[8][10] Dispose of the contaminated material as hazardous waste.

Conclusion

The synthesis of this compound from its parent carboxylic acid is a robust and essential transformation for advancing research in medicinal chemistry and materials science. By employing thionyl chloride in a well-controlled, catalyzed reaction, researchers can efficiently generate this highly valuable, reactive intermediate. Adherence to the detailed protocol and, most importantly, the stringent safety measures outlined in this guide will ensure a reproducible, safe, and successful synthesis, paving the way for the creation of novel and impactful molecules.

References

-

Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE. Retrieved from [Link]

-

PENTA. (2019, September 12). Thionyl chloride - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

- Google Patents. (n.d.). CN105732391A - Method for synthesizing p-nitrobenzoyl chloride with phase transfer catalyst.

-

Chemspace. (n.d.). 3-chloro-5-formyl-4-nitrobenzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDI. Retrieved from [Link]

- Google Patents. (n.d.). CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride.

-

PubChem. (n.d.). 3-Chloro-5-nitrobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US4851160A - Process for the preparation of benzoic acid derivatives.

-

Chemguide. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. US4851160A - Process for the preparation of benzoic acid derivatives - Google Patents [patents.google.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. westliberty.edu [westliberty.edu]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. pentachemicals.eu [pentachemicals.eu]

Technical Guide: Spectroscopic Characterization of 3-Chloro-5-nitrobenzoyl Chloride

[1]

Executive Summary & Application Context

3-Chloro-5-nitrobenzoyl chloride is a high-value electrophilic intermediate used primarily in the synthesis of diversified pharmaceutical scaffolds and agrochemicals.[1] Its structural uniqueness lies in the meta-substitution pattern, where the electron-withdrawing nitro (-NO

Critical Handling Note: As an acid chloride, this compound is highly sensitive to moisture. Hydrolysis reverts it to 3-chloro-5-nitrobenzoic acid (CAS 34662-36-7), a common impurity.[1] The spectroscopic data presented below focuses on distinguishing the active chloride from the hydrolyzed acid, a critical quality control (QC) step in drug development workflows.

Mass Spectrometry (MS) Analysis[2][3]

The mass spectrum of this compound is definitive due to the presence of two chlorine atoms (one aryl, one acyl), creating a distinct isotope pattern.[1]

Theoretical Isotope Distribution

The presence of two chlorine atoms (

| Ion Species | m/z | Composition | Relative Intensity (Approx.) |

| M | 219 | 100% (Base Peak candidate) | |

| M+2 | 221 | 64% | |

| M+4 | 223 | 10% |

Fragmentation Pathway (EI-MS)

In Electron Ionization (70 eV), the molecule follows a predictable fragmentation pathway useful for structural confirmation.

-

Molecular Ion (

): 219/221/223. -

-Cleavage (Loss of Cl): The weakest bond is the acyl C-Cl bond.[1] Loss of

-

m/z observed: 184 (100%) and 186 (33%). Note: The isotope pattern shifts to 3:1 (single Cl remaining).

-

-

Decarbonylation (Loss of CO): Ejection of CO (28 Da) from the acylium ion yields the substituted phenyl cation [C

H-

m/z observed: 156 and 158.

-

-

Nitro Group Loss: Subsequent loss of NO

or NO fragments.

Visualization: Fragmentation Logic

Caption: Logical fragmentation pathway of this compound in EI-MS, highlighting the diagnostic loss of chlorine and carbon monoxide.

Infrared Spectroscopy (FT-IR)[1]

IR is the fastest method to verify the conversion of the carboxylic acid precursor to the acid chloride.

Diagnostic Bands[1]

| Functional Group | Wavenumber (cm | Intensity | Assignment |

| C=O Stretch (Acyl Chloride) | 1775 - 1790 | Strong | Primary Diagnostic. Significantly higher than the acid precursor (~1700 cm |

| C=O Overtone | ~3500 - 3600 | Weak | Fermi resonance often seen with acid chlorides.[1] |

| NO | 1530 - 1545 | Strong | Characteristic of aromatic nitro groups.[1] |

| NO | 1345 - 1360 | Strong | Paired with the asymmetric stretch.[1] |

| C-Cl Stretch | 700 - 800 | Medium | Aryl chloride stretch.[1] |

| Absence of O-H | 2500 - 3300 | - | Purity Check. A broad mound here indicates hydrolysis (presence of carboxylic acid).[1] |

Expert Insight: If you observe a "shoulder" or a second peak around 1710 cm

Nuclear Magnetic Resonance (NMR)[2][3][4][5]

Due to the meta-substitution pattern (1,3,5-substituted benzene ring), the proton signals appear as three distinct doublets of doublets (often appearing as pseudo-triplets) with small meta-coupling constants (

Solvent Choice: Use CDCl

H NMR Data (Predicted in CDCl , 400 MHz)

| Proton Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |

| H-6 | 8.85 - 8.95 | dd (pseudo-t) | Flanked by NO | |

| H-4 | 8.55 - 8.65 | dd (pseudo-t) | Flanked by NO | |

| H-2 | 8.25 - 8.35 | dd (pseudo-t) | Flanked by COCl and Cl . Least deshielded relative to others.[1] |

C NMR Data (Predicted in CDCl )

Experimental Protocols

Sample Preparation for NMR (Moisture Sensitive)

-

Drying: Ensure the NMR tube and pipette are oven-dried.

-

Solvent: Use CDCl

stored over molecular sieves (4Å) to remove trace water. -

Preparation: Dissolve ~10-15 mg of the acid chloride in 0.6 mL CDCl

. -

Execution: Run the spectrum immediately. If the sample turns cloudy or precipitates a white solid, hydrolysis has occurred.

Synthesis & Verification Workflow

The following workflow outlines the generation of the data and the logic for quality control.

Caption: Quality control workflow for synthesizing and validating this compound, emphasizing the IR checkpoint for hydrolysis.

References

-

Synthesis of Nitrobenzoyl Chlorides:Organic Syntheses, Coll. Vol. 1, p.394 (1941); Vol. 9, p.64 (1929). (General procedure for converting nitrobenzoic acids to acid chlorides using PCl

or SOCl -

Parent Acid Data (PubChem): 3-Chloro-5-nitrobenzoic acid (CAS 34662-36-7).[3][4] National Center for Biotechnology Information.[1] PubChem Compound Summary. Link

-

General Spectroscopic Data for Acid Chlorides: NIST Chemistry WebBook, SRD 69. (Reference for characteristic IR shifts of -COCl vs -COOH). Link

-

Isotope Pattern Calcul

isotope distribution (9:6:1). BenchChem Technical Notes. Link

The Electrophilic Extremity: Reactivity, Kinetics, and Handling of 3-Chloro-5-nitrobenzoyl Chloride

Executive Summary In advanced organic synthesis and drug development, the construction of robust amide and ester linkages often relies on the activation of carboxylic acids to acyl chlorides. Among these, 3-chloro-5-nitrobenzoyl chloride stands out as an exceptionally reactive electrophile. This technical guide provides a comprehensive analysis of the reactivity of its acyl chloride group, grounded in Hammett kinetics and electronic substituent effects. Furthermore, we detail field-proven protocols—specifically the Schotten-Baumann reaction—designed to harness this hyper-reactivity while mitigating parasitic hydrolysis.

Molecular Architecture and Electronic Topography

The reactivity of any acyl chloride is fundamentally governed by the electrophilicity of its carbonyl carbon. In an unsubstituted benzoyl chloride, the carbonyl carbon is already highly activated due to the strong inductive withdrawal (-I) of the chlorine leaving group and the lack of effective resonance stabilization from the chlorine atom (1)[1]. However, the introduction of substituents on the aromatic ring drastically alters this baseline.

In this compound, the aromatic ring is decorated with two potent electron-withdrawing groups (EWGs) at the meta positions (C3 and C5):

-

The 3-Chloro Group : Halogens possess both inductive electron-withdrawing (-I) and resonance electron-donating (+R) capabilities. However, from the meta position, resonance donation cannot delocalize onto the carbonyl carbon. Thus, the inductive withdrawal dominates entirely, pulling electron density away from the acyl group.

-

The 5-Nitro Group : The nitro group is one of the strongest EWGs known. While it exerts both -I and -R effects, its meta-positioning means its resonance effect is directed toward the ortho and para positions of the ring, not the carbonyl. Consequently, its profound inductive effect synergizes with the chloro group to severely deplete the electron density of the carbonyl carbon (2)[2].

Kinetic Framework: The Addition-Elimination Paradigm

The reaction of this compound with nucleophiles (such as amines or alcohols) proceeds via the classic nucleophilic acyl substitution mechanism, which is a two-step addition-elimination process (3)[3].

-

Addition (Rate-Determining Step) : The nucleophile attacks the highly electrophilic carbonyl carbon, breaking the C=O π-bond and pushing electron density onto the oxygen to form a tetrahedral alkoxide intermediate. Because the 3-chloro and 5-nitro groups lower the energy of the carbonyl's Lowest Unoccupied Molecular Orbital (LUMO), this activation barrier is exceptionally low compared to unsubstituted analogs.

-

Elimination (Fast Step) : The tetrahedral intermediate collapses, reforming the C=O π-bond and expelling the chloride ion (

), which acts as an excellent leaving group (4)[4].

Fig 1: Addition-elimination mechanism of nucleophilic acyl substitution.

Quantitative Hammett Analysis

The profound reactivity of this molecule can be quantified using the Hammett equation (

Table 1: Hammett Constants for this compound

| Substituent | Position | Hammett Constant ( | Primary Electronic Effect |

| Chloro (-Cl) | Meta (3) | +0.37 | Strong Inductive Withdrawal (-I) |

| Nitro (-NO2) | Meta (5) | +0.71 | Strong Inductive (-I) & Resonance (-R) Withdrawal |

| Combined | 3,5-disubstituted | +1.08 | Extreme Electrophilic Activation |

A combined

Experimental Methodology: Controlled Amidation via Schotten-Baumann Conditions

Because this compound is so highly reactive, it is susceptible to parasitic hydrolysis from ambient moisture (7)[7]. To successfully couple this electrophile with an amine in drug synthesis, scientists frequently employ the Schotten-Baumann reaction (8)[8].

The Schotten-Baumann protocol utilizes a biphasic solvent system (e.g., Dichloromethane and Water) alongside an aqueous base (like NaOH) (9)[9].

Causality of the Biphasic System:

-

Acid Neutralization : The reaction generates HCl. If unneutralized, HCl protonates the amine nucleophile, rendering it inactive. The aqueous NaOH continuously neutralizes this HCl, driving the equilibrium forward (10)[10].

-

Electrophile Protection : The highly reactive this compound remains dissolved in the organic phase (DCM), shielding it from rapid hydrolysis by the aqueous base. The reaction occurs primarily at the phase interface.

Fig 2: Schotten-Baumann biphasic reaction workflow for highly reactive acyl chlorides.

Step-by-Step Protocol: Biphasic Amidation of this compound

-

Preparation of the Nucleophile : Dissolve 1.0 equivalent of the target amine in Dichloromethane (DCM) (approx. 0.2 M). Add an equal volume of 10% aqueous NaOH solution.

-

Self-Validating Insight: The biphasic system ensures the amine remains deprotonated and highly nucleophilic, while the organic phase acts as a reservoir for the acyl chloride.

-

-

Thermal Regulation : Cool the vigorously stirring biphasic mixture to 0°C using an ice bath.

-

Self-Validating Insight: The reaction of this compound is highly exothermic due to its extreme reactivity; cooling prevents thermal degradation and minimizes side-reactions.

-

-

Electrophile Addition : Dissolve 1.1 equivalents of this compound in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15-30 minutes.

-

Phase Transfer and Coupling : Maintain vigorous stirring at 0°C for 1 hour, then allow to warm to room temperature.

-

Self-Validating Insight: Vigorous stirring maximizes the interfacial surface area between the aqueous base and the organic electrophile/nucleophile, ensuring complete conversion.

-

-

Quench and Extraction : Separate the organic layer. Wash the organic layer sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO3 (to remove hydrolyzed 3-chloro-5-nitrobenzoic acid), and brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References

-

Title : 21.2: Nucleophilic Acyl Substitution Reactions. Source : Chemistry LibreTexts. URL : 1

-

Title : The Addition-Elimination Mechanism. Source : Chemistry Steps. URL : 2

-

Title : Using Acyl Chlorides in Synthesis. Source : TutorChase. URL : 3

-

Title : 13.1.1: Nucleophilic Acyl Substitution. Source : Chemistry LibreTexts. URL : 4

-

Title : Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Source : UNI ScholarWorks. URL : 5

-

Title : Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Source : MDPI. URL : 6

-

Title : Derivatization of the Carboxylic Acid Group of 3-Chloro-5-nitrobenzoic acid. Source : Benchchem. URL : 7

-

Title : Amide Synthesis. Source : Fisher Scientific. URL : 8

-

Title : Chemistry Schotten Baumann Reaction. Source : IITK. URL : 9

-

Title : A Detailed Protocol for the Schotten-Baumann Reaction. Source : Benchchem. URL : 10

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. The Addition-Elimination Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. tutorchase.com [tutorchase.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Lab Reporter [fishersci.it]

- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Electrophilic Enhancement of 3-Chloro-5-nitrobenzoyl Chloride: Electronic Effects and Synthetic Applications

Executive Summary

3-Chloro-5-nitrobenzoyl chloride is a highly reactive acylating agent extensively utilized in pharmaceutical and agrochemical synthesis. Its exceptional reactivity stems from the synergistic electronic effects of its substituents. This technical guide provides an in-depth physical organic analysis of how the meta-chloro and meta-nitro groups modulate the electrophilicity of the carbonyl carbon, supported by Hammett equation kinetics. Furthermore, it details field-proven, self-validating experimental protocols for its synthesis and downstream application in amidation.

Physical Organic Chemistry: Electronic Effects on Acyl Reactivity

The fundamental reactivity of benzoyl chlorides in is governed by the electrophilicity of the carbonyl carbon. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial nucleophilic attack that forms a transient tetrahedral intermediate.

The substitution pattern on the aromatic ring dictates the activation energy of this step. In this compound, the dual meta-substitution creates a uniquely activated system:

-

The 3-Chloro Group (meta-Cl): Halogens possess competing inductive electron-withdrawing (-I) and resonance electron-donating (+R) effects. However, at the meta position, the resonance effect cannot directly delocalize electron density onto the acyl carbon's ipso position. Consequently, the inductive effect (-I) dominates, pulling electron density away from the reaction center through the

-bond framework. -

The 5-Nitro Group (meta-NO₂): The nitro group is one of the most potent electron-withdrawing groups in organic chemistry, exerting both strong -I and -R effects. Positioned meta to the acyl chloride, its direct resonance interaction with the carbonyl is restricted, but its profound inductive effect drastically lowers the electron density of the entire aromatic ring and, by extension, the carbonyl carbon.

-

Synergistic Electrophilic Activation: Because both groups are situated at the meta positions (3 and 5), they exert their strong combined -I effects without introducing steric hindrance at the ortho positions. This creates a highly accessible, extremely electrophilic carbonyl carbon that is highly susceptible to nucleophilic attack.

Quantitative Kinetic Analysis: Hammett Substituent Constants

The (

Recent kinetic studies on the confirm that electron-withdrawing groups heavily favor the addition-elimination channel over cationic pathways.

Table 1: Hammett Constants for Meta-Substituents

| Substituent | Position | Hammett Constant ( | Dominant Electronic Effect |

| Chloro (-Cl) | meta | +0.37 | Inductive (-I) |

| Nitro (-NO₂) | meta | +0.71 | Inductive (-I) > Resonance (-R) |

| Combined | 3,5-disubstituted | +1.08 | Synergistic Electron Withdrawal |

Data derived from standard.

The additive nature of these constants results in a combined

Mechanistic pathway of nucleophilic acyl substitution modulated by meta-EWG effects.

Experimental Workflows and Self-Validating Protocols

To harness the reactivity of derivatives, precise experimental control is required. The following protocols detail its conversion to the acid chloride and subsequent use in amidation, incorporating self-validating steps to ensure high yield and purity.

Protocol A: Synthesis of this compound

Causality: Thionyl chloride (SOCl₂) is chosen over oxalyl chloride for its ease of removal via distillation (lower boiling point). The addition of catalytic N,N-Dimethylformamide (DMF) is critical; it reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack intermediate, which rapidly activates the carboxylic acid.

-

Setup: In an oven-dried, argon-flushed round-bottom flask, suspend 3-chloro-5-nitrobenzoic acid (1.0 eq) in neat thionyl chloride (5.0 eq).

-

Catalysis: Add 2-3 drops of anhydrous DMF.

-

Self-Validation: Immediate, mild effervescence should be observed, indicating the formation of the Vilsmeier-Haack complex and the onset of the chlorination reaction.

-

-

Reflux: Equip the flask with a reflux condenser and a gas scrubber (to neutralize HCl and SO₂). Heat to 75°C for 2-3 hours.

-

Self-Validation: The reaction is complete when the opaque suspension transitions into a clear, homogenous solution and gas evolution ceases.

-

-

Isolation: Distill off excess SOCl₂ under reduced pressure. Co-evaporate with anhydrous toluene (2x) to remove residual SOCl₂ and HCl. The resulting pale yellow oil/solid is the crude acid chloride, ready for immediate use.

Protocol B: Nucleophilic Acyl Substitution (Amidation)

Causality: Due to the extreme electrophilicity of the substrate (driven by the +1.08 Hammett constant), the reaction must be performed at 0°C to prevent side reactions such as ketene formation or unintended solvent attack. A non-nucleophilic base like Triethylamine (Et₃N) or DIPEA is required to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

-

Preparation: Dissolve the crude this compound (1.0 eq) in anhydrous Dichloromethane (DCM) and cool to 0°C in an ice bath.

-

Amine Addition: In a separate vial, prepare a solution of the target primary amine (1.05 eq) and Et₃N (2.0 eq) in DCM. Add this dropwise to the acid chloride solution over 15 minutes.

-

Self-Validation: The immediate formation of a white precipitate (Et₃N·HCl salt) confirms the progress of the substitution reaction.

-

-

Maturation: Allow the reaction to warm to room temperature and stir for 1 hour. Monitor via TLC (quench a small aliquot in methanol to form the methyl ester for accurate TLC analysis).

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the pure amide derivative.

Step-by-step experimental workflow for the synthesis and amidation of the acid chloride.

Conclusion

The strategic placement of chloro and nitro groups at the meta positions of benzoyl chloride creates a synergistic electron-withdrawing effect that maximizes electrophilicity without introducing steric bulk at the reaction center. Understanding these physical organic principles allows researchers and drug development professionals to rationally design synthetic workflows, ensuring the efficient generation of complex amide and ester derivatives while mitigating the risks associated with highly reactive intermediates.

References

-

Title: Hammett equation Source: Wikipedia URL: [Link]

-

Title: Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) Source: Master Organic Chemistry URL: [Link]

-

Title: Hammett substituent constants Source: Stenutz URL: [Link]

-

Title: Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media Source: NIH PubMed Central (PMC) URL: [Link]

Methodological & Application

Synthesis of amides using 3-Chloro-5-nitrobenzoyl chloride and primary amines

Executive Summary & Strategic Significance

This guide details the synthesis of amide scaffolds using 3-Chloro-5-nitrobenzoyl chloride and primary amines.[1] This specific electrophile is a high-value "privileged structure" in Medicinal Chemistry (Fragment-Based Drug Discovery) due to its unique substitution pattern:

-

The Amide Handle: Forms the stable core backbone.

-

The Nitro Group (

): A latent amine. Post-coupling reduction (e.g., -

The Chloro Group (

): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the carbon skeleton.

This trifunctional nature allows this single reaction to serve as the divergence point for large combinatorial libraries.

Chemical Basis & Mechanism[2][3][4][5][6]

Reaction Type: Nucleophilic Acyl Substitution (Addition-Elimination).

The reaction proceeds via the attack of the nucleophilic primary amine on the highly electrophilic carbonyl carbon of the acid chloride. The presence of the electron-withdrawing nitro group (

Mechanistic Pathway:

-

Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.[2]

-

Tetrahedral Intermediate: Formation of a transient alkoxide intermediate.

-

Elimination: Collapse of the intermediate expels the chloride ion (good leaving group).

-

Deprotonation: A base (tertiary amine or inorganic base) neutralizes the generated HCl to drive the equilibrium and prevent the formation of unreactive amine hydrochloride salts.

Visualizing the Mechanism

Figure 1: Step-wise mechanism of nucleophilic acyl substitution.[3]

Experimental Protocols

Two distinct protocols are provided based on the solubility of the amine and the scale of the reaction.[1]

Method A: Anhydrous Conditions (Standard)

Best for: Drug discovery intermediates, lipophilic amines, and moisture-sensitive substrates.

Reagents:

-

This compound (

equiv) -

Primary Amine (

equiv) -

Triethylamine (TEA) or DIPEA (

equiv) -

Dichloromethane (DCM) or THF (Anhydrous)

Step-by-Step Protocol:

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Solvation: Dissolve the Primary Amine (

equiv) and TEA ( -

Cooling: Cool the solution to

using an ice bath. Crucial: The nitro-substituted acid chloride is highly reactive; controlling the exotherm prevents bis-acylation or decomposition. -

Addition: Dissolve This compound (

equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (typically 30% EtOAc/Hexanes) or LCMS.

-

Workup:

-

Dilute with DCM.

-

Wash with

(removes unreacted amine/TEA). -

Wash with Saturated

(removes hydrolyzed benzoic acid byproduct). -

Wash with Brine, dry over

, and concentrate.

-

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Water-soluble amines (e.g., amino acids), robust scale-up, or "Green Chemistry" applications.

Reagents:

Step-by-Step Protocol:

-

Aqueous Phase: Dissolve the amine in the

solution ( -

Organic Phase: Dissolve the acid chloride in DCM.

-

Addition: Add the organic phase to the rapidly stirring aqueous phase at RT (or

if scale -

Reaction: Vigorously stir the biphasic mixture for 4–12 hours. The base neutralizes the HCl in the aqueous layer immediately.

-

Isolation:

-

Separate layers.[5] Extract aqueous layer with DCM.

-

Combine organics, dry, and concentrate.

-

Note: Often the product precipitates at the interface; if so, simple filtration and water wash yield high purity.

-

Experimental Workflow & Decision Tree

Figure 2: Decision tree for protocol selection and purification workflow.

Troubleshooting & Optimization (Expertise)

The following table synthesizes common failure modes and field-proven solutions.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | The 3-nitro group makes the chloride highly susceptible to moisture. Use fresh reagent or distill/recrystallize before use.[5] Ensure solvents are anhydrous. |

| Bis-acylation | Excess Acid Chloride | If the amine is unhindered, it may attack two equivalents. Strict |

| Starting Material Remains | HCl Salt Formation | As the reaction proceeds, HCl forms.[6] If the base is insufficient, the amine forms an unreactive HCl salt. Ensure |

| Colored Impurities | Nitro-group degradation | Nitro compounds can darken (oxidize/reduce) on silica. Avoid prolonged exposure to light. Recrystallization (EtOH/Water) is often superior to chromatography. |

Synthesis Tip: If the commercial this compound is degraded (check MP: should be solid, not oil), synthesize it in situ from 3-chloro-5-nitrobenzoic acid using Thionyl Chloride (

Safety & Handling (Trustworthiness)

-

Corrosivity: this compound releases

gas upon contact with moisture. Handle only in a fume hood. -

Lachrymator: Acid chlorides are potent lachrymators (tear-inducing). Wear tight-fitting safety goggles.

-

Energetic Potential: While not explicitly explosive, polynitro compounds can be energetic. Avoid heating the neat solid above its melting point or subjecting it to friction [2].

-

Incompatibility: Reacts violently with alcohols, strong bases, and water.

References

-

Fisher Scientific. Amide Synthesis Protocols and Reagents. Retrieved from .

-

National Oceanic and Atmospheric Administration (NOAA). Cameo Chemicals: Nitrobenzoyl Chloride Safety Data. Retrieved from .

-

Master Organic Chemistry. Nucleophilic Acyl Substitution Mechanisms. Retrieved from .

-

TCI Chemicals. Safety Data Sheet: 2-Chloro-5-nitrobenzoyl chloride (Isomer Analog Safety). Retrieved from .

-

Organic Chemistry Portal. Schotten-Baumann Reaction Conditions. Retrieved from .

Sources

Technical Guide: Esterification of Alcohols with 3-Chloro-5-nitrobenzoyl Chloride

Executive Summary & Strategic Rationale

This technical guide details the protocol for esterifying alcohols using 3-Chloro-5-nitrobenzoyl chloride . Unlike standard benzoyl chloride, this reagent possesses two strong electron-withdrawing groups (EWGs)—a nitro group at the 5-position and a chlorine atom at the 3-position.

Why use this reagent?

-

Enhanced Reactivity: The inductive and mesomeric withdrawal by the -NO

and -Cl groups renders the carbonyl carbon highly electrophilic, facilitating reaction with sterically hindered or electronically deactivated alcohols that fail with standard benzoyl chloride. -

UV/Vis Detectability: The nitro group serves as a strong chromophore, making this reagent ideal for derivatizing non-UV-active alcohols (e.g., fatty alcohols, sugars) for HPLC analysis.

-

Crystallinity: The resulting esters often possess higher melting points and better crystallinity than their parent alcohols, aiding in purification and X-ray crystallographic characterization.

Mechanistic Principles

The reaction follows a classical Nucleophilic Acyl Substitution pathway via an addition-elimination mechanism. The presence of the 3-chloro and 5-nitro substituents significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the carbonyl carbon, accelerating the nucleophilic attack.

Reaction Mechanism Visualization

Figure 1: Nucleophilic acyl substitution pathway. The base (e.g., Et

Pre-Experimental Considerations

Safety Profile (Critical)

-

Corrosivity: this compound is corrosive and causes severe skin burns and eye damage [1][2].[1][2]

-

Lachrymator: It is a potent lachrymator. All operations must be performed in a functioning fume hood.

-

Water Reactivity: Reacts violently with water to release HCl gas. Glassware must be flame-dried or oven-dried.

Reagent Selection Guide

| Component | Recommended Reagent | Rationale |

| Solvent | Dichloromethane (DCM) | Excellent solubility for acyl chlorides; easy to remove. |

| Alt. Solvent | Tetrahydrofuran (THF) | Use if the alcohol is insoluble in DCM. Must be anhydrous. |

| Base | Triethylamine (Et | Standard proton scavenger. Cheap and easy to wash out. |

| Catalyst | DMAP (10 mol%) | Mandatory for tertiary or hindered alcohols. Forms a hyper-active N-acylpyridinium intermediate. |

Detailed Experimental Protocol

Standard Operating Procedure (SOP)

Scale: 1.0 mmol Alcohol equivalent.

Materials:

-

Alcohol substrate (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Triethylamine (2.0 equiv)

-

DMAP (0.1 equiv - optional, see 3.2)

-

Anhydrous DCM (5-10 mL)

Step-by-Step Workflow:

-

Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with Nitrogen or Argon for 5 minutes.

-

Solvation: Syringe in anhydrous DCM (5 mL) followed by the alcohol (1.0 mmol).

-

Base Addition: Add Triethylamine (2.0 mmol, 280 µL) and DMAP (if using) to the stirring solution.

-

Note: The solution may warm slightly.

-

-

Cooling: Submerge the flask in an ice-water bath (0 °C).

-

Expert Insight: Cooling is critical. The electron-deficient nature of the 3-Cl-5-NO

ring makes the acid chloride highly reactive. Uncontrolled addition at room temperature can lead to impurities.

-

-

Acylation: Dissolve this compound (1.2 mmol) in 2 mL anhydrous DCM in a separate vial. Add this solution dropwise to the reaction flask over 5-10 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) naturally. Stir for 2–4 hours.

-

Monitoring: Check via TLC.[3] The ester usually has a higher R

than the alcohol.

-

-

Quench: Once complete, add 5 mL of saturated NaHCO

solution and stir vigorously for 10 minutes to hydrolyze excess acid chloride.

Workup and Purification

-

Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 10 mL).

-

Wash Sequence:

-

Wash 1: 1M HCl or 10% Citric Acid (removes unreacted amine/DMAP).

-

Wash 2: Sat. NaHCO

(removes 3-chloro-5-nitrobenzoic acid byproduct). -

Wash 3: Brine (saturated NaCl) to dry the organic layer.

-

-

Drying: Dry over anhydrous MgSO

, filter, and concentrate in vacuo. -

Purification: Recrystallize (usually Ethanol/Hexane) or Flash Column Chromatography.

Troubleshooting & Optimization Logic

Decision Tree for Optimization

Figure 2: Troubleshooting logic for incomplete conversions.

Common Failure Modes

-

Hydrolysis: If the product contains significant carboxylic acid (broad peak ~3000 cm

in IR), your solvents were wet. Remedy: Distill DCM over CaH -

Elimination: Tertiary alcohols may undergo E2 elimination to form alkenes due to the basicity of TEA. Remedy: Switch to Pyridine (weaker base) and keep temperature at 0 °C.

References

-

Organic Chemistry Portal. (n.d.).[4] Steglich Esterification and Acyl Chloride Protocols. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7432, 3,5-Dinitrobenzoyl chloride (Analogue Reference). Retrieved from [Link]

Sources

Application Note: Friedel-Crafts Acylation with 3-Chloro-5-nitrobenzoyl Chloride

This Application Note is designed for researchers and medicinal chemists focusing on the utilization of 3-Chloro-5-nitrobenzoyl chloride (CNBC) in Friedel-Crafts acylation reactions. This reagent is a critical "tri-functional" scaffold (acyl chloride, nitro, chloro) widely used in the synthesis of kinase inhibitors, anti-inflammatory agents, and complex diaryl ketones.

High-Fidelity Synthesis of Diaryl Ketones and Pharmaceutical Scaffolds

Executive Summary

This compound is a potent electrophilic building block. Unlike simple benzoyl chlorides, the presence of electron-withdrawing nitro (-NO₂) and chloro (-Cl) groups at the meta positions significantly enhances the electrophilicity of the carbonyl carbon. However, these groups also introduce unique challenges, including Lewis acid complexation and potential thermal instability. This guide provides a validated protocol for harnessing this reactivity to synthesize diaryl ketones—key intermediates in the development of PI3K/AKT pathway inhibitors and hybrid bio-active molecules .

Chemical Profile & Reactivity Analysis

| Parameter | Specification |

| CAS Number | 34662-36-7 (Acid Precursor); 121-90-4 (General Nitrobenzoyl ref) |

| Molecular Weight | 220.01 g/mol |

| Appearance | Yellow to pale brown crystalline solid or liquid (low mp) |

| Reactivity Class | High-Reactivity Electrophile (Acylating Agent) |

| Stability | Moisture Sensitive (Hydrolyzes to acid); Thermal sensitivity >150°C |

| Storage | Store under inert gas (Ar/N₂), < 8°C, Desiccated |

Mechanistic Insight: The "Super-Electrophile" Effect

In a standard Friedel-Crafts reaction, the Lewis acid (e.g., AlCl₃) abstracts a chloride to form an acylium ion.

-

Inductive Effect: The -NO₂ and -Cl groups exert strong inductive withdrawal (-I), intensifying the positive charge density on the carbonyl carbon.

-

Resonance: Unlike methoxy-substituted analogs, the acylium ion lacks strong resonance stabilization, making it a "hot" electrophile that reacts rapidly with arenes.

-

Catalyst Sequestration: The nitro group is a Lewis base. It can coordinate with AlCl₃, necessitating a stoichiometric excess of the catalyst (typically >1.2 equivalents) to ensure sufficient free Lewis acid is available to drive the reaction.

Mechanistic Pathway Visualization

The following diagram illustrates the activation of this compound and its subsequent attack on an aromatic substrate (e.g., Anisole), highlighting the catalyst regeneration cycle.

Figure 1: Mechanistic pathway of Friedel-Crafts acylation. Note the competition for the catalyst by the nitro group.

Validated Experimental Protocol

Protocol A: Synthesis of 3-Chloro-5-nitrobenzophenone Derivatives

Target Audience: Medicinal Chemists synthesizing kinase inhibitor scaffolds. Scale: 10 mmol (scalable to 100 mmol).

Reagents & Materials

-

Electrophile: this compound (2.20 g, 10 mmol).

-

Substrate: Benzene (or substituted arene like Anisole) (10-15 mL, acts as solvent/reactant) OR DCM (20 mL) + Stoichiometric Arene (10 mmol).

-

Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.60 g, 12 mmol - 1.2 eq ).

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

Step-by-Step Procedure

-

Setup (Moisture Control): Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a CaCl₂ drying tube (or N₂ inlet).

-

Catalyst Suspension: Add anhydrous AlCl₃ (12 mmol) to dry DCM (15 mL) at 0°C (ice bath). Stir until a suspension forms.

-

Expert Tip: Use granular AlCl₃; powder absorbs moisture too quickly.

-

-

Electrophile Addition: Dissolve this compound (10 mmol) in DCM (5 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes.

-

Observation: The mixture may turn yellow/orange as the acylium complex forms.

-

-

Substrate Addition:

-

Method A (Liquid Substrate): Add the arene (e.g., Anisole, 10 mmol) dropwise at 0°C.

-

Method B (Solid Substrate): Dissolve solid arene in minimal DCM and add dropwise.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT) over 30 minutes.

-

Stir at RT for 2–4 hours.

-

Checkpoint: Monitor by TLC (Solvent: 20% EtOAc/Hexane). If starting material remains, heat to mild reflux (40°C) for 1 hour. Do not overheat (nitro groups can degrade).

-

-

Quenching (Critical):

-

Cool the reaction mixture to 0°C.

-

Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 5 mL of conc. HCl.

-

Why HCl? It breaks the strong Aluminum-Product complex and solubilizes aluminum salts.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Hexane or perform Flash Column Chromatography.

Data Summary Table

| Variable | Condition | Rationale |

| Temperature | 0°C | Controls exotherm; prevents nitro-group side reactions. |

| Catalyst Ratio | 1.2 – 1.5 eq | Compensates for AlCl₃ coordination to the Nitro group. |

| Solvent | DCM or DCE | Non-nucleophilic; dissolves the acylium complex well. |

| Quench | Ice + HCl | Essential to hydrolyze the stable Ketone-AlCl₃ complex. |

Downstream Pharmaceutical Applications

The resulting 3-chloro-5-nitrobenzophenone is a versatile intermediate.[2][3]

-

Nitro Reduction (

Aniline):-

Reaction:

or -

Application: Creates an aniline handle for urea formation (common in kinase inhibitors).

-

-

Chloro Displacement (Suzuki/Buchwald):

-

The Chlorine atom is activated by the ortho-nitro (if present) or meta-carbonyl electron withdrawal, facilitating Pd-catalyzed cross-coupling to add bi-aryl complexity.

-

Workflow Visualization: From Reagent to Drug Scaffold

Figure 2: Synthetic workflow converting the reagent into high-value pharmaceutical targets.

Safety & Handling (Critical Process Parameters)

-

Corrosivity: The reagent hydrolyzes to form HCl gas. Handle only in a fume hood.

-

Explosion Hazard: Nitro-compounds can be energetic. Avoid distilling the final product to dryness at high temperatures (>150°C).

-

Aluminum Chloride: Reacts violently with water. Quench strictly by adding mixture to ice, never water to mixture.

References

-

Friedel-Crafts Acylation Mechanism & Scope

-

Synthesis of Nitrobenzoyl Chlorides

-

Application in Diaryl Ketone Synthesis

- Safety Data & Handling: Title: Safety Data Sheet: this compound Source: Fisher Scientific

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthetic method for diaryl ketone compounds - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Continuous flow synthesis of diaryl ketones by coupling of aryl Grignard reagents with acyl chlorides under mild conditions in the ecofriendly solvent 2-methyltetrahydrofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-Chloro-5-nitrobenzoyl chloride in the synthesis of heterocyclic compounds

Application Note: 3-Chloro-5-nitrobenzoyl Chloride in the Synthesis of Heterocyclic Compounds

Abstract

This technical guide details the utility of This compound (CAS 23099-88-9 / Derived from Acid CAS 2516-95-2) as a high-value electrophilic building block in medicinal chemistry. Unlike simple benzoyl chlorides, this reagent offers a unique trifunctional orthogonal platform : a highly reactive acid chloride for heterocycle construction, a nitro group for subsequent reduction/amination, and a meta-chlorine atom for palladium-catalyzed cross-coupling. This guide provides validated protocols for synthesizing 1,3,4-oxadiazoles and benzimidazoles , emphasizing reaction optimization, impurity control, and mechanistic insights.

Introduction: The "Linchpin" Scaffold

In drug discovery, the demand for diversity-oriented synthesis (DOS) drives the need for reagents that allow late-stage functionalization. This compound is a premier example of such a "linchpin" reagent.

-

Electronic Activation: The electron-withdrawing nitro (

) and chloro ( -

Orthogonality:

-

Site A (COCl): Immediate heterocycle formation (e.g., Oxadiazole, Benzimidazole).

-

Site B (NO2): Reducible to

for sulfonylation or urea formation after the heterocycle is built. -

Site C (Cl): Amenable to Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the introduction of biaryl or aryl-amino complexity.

-

Reactivity Profile & Handling

Chemical Stability: Due to the strong electron-withdrawing nature of the substituents, this acid chloride is highly moisture-sensitive . Hydrolysis to the parent benzoic acid is rapid upon exposure to atmospheric moisture.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Solvent Choice: Anhydrous DCM, THF, or Toluene are preferred. Avoid protic solvents.

Mechanistic Pathway Visualization: The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

Caption: Divergent synthesis pathways: The acid chloride serves as the common precursor for distinct heterocyclic cores.

Application Protocol 1: Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are bioisosteres of amides and esters, widely used in antibacterial and antifungal research. The electron-deficient aryl ring provided by our reagent enhances the lipophilicity and metabolic stability of the final construct.

Mechanism

The reaction proceeds via a two-step sequence:[1][2]

-

Acylation: The acid chloride reacts with a substituted hydrazide to form a 1,2-diacylhydrazine.

-

Cyclodehydration: A dehydrating agent (e.g.,

) facilitates ring closure.

Experimental Protocol

Reagents:

-

This compound (1.0 equiv)

-

Aryl hydrazide (e.g., 4-methoxybenzohydrazide) (1.0 equiv)

-

Phosphorus oxychloride (

) (Excess, solvent/reagent) -

Pyridine (Catalytic)

Step-by-Step Procedure:

-

Preparation: In a dry 100 mL round-bottom flask equipped with a reflux condenser and a

drying tube, dissolve the aryl hydrazide (5 mmol) in -

Addition: Cool the solution to 0°C. Slowly add this compound (1.10 g, 5 mmol) portion-wise to control the exotherm.

-

Catalysis: Add 2–3 drops of anhydrous pyridine (optional, accelerates reaction).

-

Cyclization: Heat the mixture to reflux (100–110°C) for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The intermediate diacylhydrazine spot should disappear.

-

Quenching (Critical): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution: Hydrolysis of excess

is exothermic and releases HCl gas. Perform in a fume hood. -

Isolation: Neutralize the suspension with solid

to pH 7–8. The solid precipitate is the crude oxadiazole. -

Purification: Filter the solid, wash with water (

mL), and recrystallize from Ethanol/DMF mixtures.

Expected Yield: 75–85% Key Characterization: IR (C=N stretch ~1610 cm⁻¹), ¹H NMR (Deshielded protons ortho to nitro group).

Application Protocol 2: Synthesis of 2-Aryl Benzimidazoles

Benzimidazoles are privileged structures in kinase inhibitors. Using this compound introduces a "tail" that can be further modified to tune solubility or potency.

Mechanism

The reaction involves the acylation of one amine of an o-phenylenediamine, followed by acid-catalyzed cyclization.

Experimental Protocol

Reagents:

-

This compound (1.0 equiv)

-

o-Phenylenediamine (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Acetic Acid (Glacial)

Step-by-Step Procedure:

-

Acylation: Dissolve o-phenylenediamine (5.5 mmol) and TEA (0.8 mL) in anhydrous DCM (20 mL) at 0°C.

-

Addition: Dropwise add a solution of this compound (1.10 g, 5 mmol) in DCM (10 mL) over 15 minutes.

-

Stirring: Allow to warm to room temperature and stir for 2 hours. A precipitate (TEA·HCl) will form.

-

Workup 1 (Intermediate): Wash the organic layer with water, dry over

, and evaporate to yield the mono-amide intermediate. -

Cyclization: Redissolve the crude intermediate in Glacial Acetic Acid (15 mL). Heat to reflux for 2 hours.

-

Isolation: Cool and pour into ice water. Neutralize with aqueous Ammonia (

) until basic (pH 9). -

Purification: Filter the precipitate. Recrystallize from Ethanol.[3]

Data Summary Table:

| Parameter | Oxadiazole Protocol | Benzimidazole Protocol |

| Solvent | DCM (Step 1) / AcOH (Step 2) | |

| Temperature | Reflux (~105°C) | 0°C |

| Time | 4–6 Hours | 2 Hours + 2 Hours |

| Workup | Ice Quench + Neutralization | Ammonia Neutralization |

| Typical Yield | 75–85% | 80–90% |

Troubleshooting & Optimization

-

Problem: Low yield in Oxadiazole synthesis.

-

Problem: Sticky/Gummy product in Benzimidazole synthesis.

References

-

BenchChem. (2025).[2][9] An In-Depth Technical Guide to 3-Chloro-5-nitrobenzoic Acid: From Discovery to Modern Applications. Retrieved from

- Somani, R. R., & Shirodkar, P. Y. (2009). Oxadiazoles: A biologically active moiety. Der Pharma Chemica, 1(1), 130-140. (Contextual grounding for oxadiazole utility).

-

Zhang, S., et al. (2018). One-pot synthesis of benzimidazoles from o-phenylenediamines. Synlett, 29, 2722-2726.[10] (Protocol adaptation for benzimidazoles).

-

Nale, D. B., & Bhanage, B. M. (2015).[10] Zinc-catalyzed synthesis of benzimidazoles. Synlett, 26, 2831-2834.[10] (Alternative catalytic routes).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 167963, this compound. Retrieved from

Sources

- 1. 3-Chloro-5-nitrobenzoic acid | 34662-36-7 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]

- 5. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 6. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. US2935514A - Benzimidazoles - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Benzimidazole synthesis [organic-chemistry.org]

Application Note & Protocol: Acylation of Hindered Amines with 3-Chloro-5-nitrobenzoyl Chloride

Abstract

The acylation of sterically hindered amines presents a significant challenge in organic synthesis due to the reduced nucleophilicity and steric shielding of the nitrogen atom. This document provides a comprehensive guide to the successful acylation of such demanding substrates using 3-chloro-5-nitrobenzoyl chloride. We will delve into the underlying mechanistic principles, explore critical reaction parameters, and provide detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to overcome the challenges associated with the formation of sterically encumbered amide bonds, a common motif in pharmacologically active molecules.

Introduction: The Challenge of Steric Hindrance in Amide Bond Formation

Amide bond formation is a cornerstone of modern organic chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2][3] The reaction of an amine with an acyl chloride, often under Schotten-Baumann conditions, is a fundamental method for this transformation.[4][5][6][7][8] However, when the amine substrate is sterically demanding, such as a 2,6-disubstituted aniline or a secondary amine with bulky substituents, the reaction rate can be dramatically reduced, often leading to low yields or complete failure of the reaction. This is due to the steric bulk surrounding the nitrogen atom, which impedes the approach of the electrophilic acylating agent.[9]

This compound is a versatile reagent often employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[10] Its electron-withdrawing chloro and nitro groups enhance the electrophilicity of the carbonyl carbon, making it a potent acylating agent. However, even with this increased reactivity, successful acylation of hindered amines requires careful optimization of reaction conditions.

Mechanistic Considerations: Overcoming the Steric Barrier

The acylation of an amine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[2][4] The reaction is typically initiated by the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.[2] This intermediate then collapses, expelling a chloride ion to form the amide product and hydrochloric acid.[2][11]

In the case of sterically hindered amines, the rate-limiting step is often the initial nucleophilic attack. To facilitate this step, several strategies can be employed:

-

Enhancing the Nucleophilicity of the Amine: While the inherent nucleophilicity of a hindered amine is low, the use of a non-nucleophilic base can deprotonate the amine, increasing its electron density and nucleophilic character.

-

Increasing the Electrophilicity of the Acylating Agent: The use of a highly reactive acyl chloride like this compound is a good starting point.

-

Employing a Nucleophilic Catalyst: Catalysts such as 4-(Dimethylaminopyridine) (DMAP) can react with the acyl chloride to form a highly reactive N-acylpyridinium intermediate.[9] This intermediate is a more potent acylating agent and can more effectively acylate the sterically hindered amine.[9]

Experimental Protocols

General Considerations and Reagent Preparation

-

Reagent Purity: this compound is sensitive to moisture and should be handled under anhydrous conditions. It is advisable to use a freshly opened bottle or to purify the reagent by distillation if necessary. The purity of the hindered amine is also critical for obtaining clean reaction profiles and high yields.

-

Solvent Selection: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. The choice of solvent can influence the solubility of the reactants and the reaction rate.

-

Base Selection: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction without competing with the hindered amine for the acyl chloride.[6] Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine.

Protocol 1: Standard Acylation of a Moderately Hindered Amine

This protocol is suitable for secondary amines with moderate steric bulk or primary anilines with substitution at the 2-position.

Materials:

-

Hindered amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the hindered amine in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine to the stirred solution.

-

In a separate flask, dissolve this compound in anhydrous DCM.

-

Add the this compound solution dropwise to the amine solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-